molecular formula C14H12BrNO6S B300643 methyl {5-bromo-4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate

methyl {5-bromo-4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate

Cat. No. B300643
M. Wt: 402.22 g/mol
InChI Key: LTIDNNMAEFQZOC-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {5-bromo-4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate is a chemical compound that has gained attention in scientific research due to its potential as a drug candidate. This compound belongs to the class of thiazolidinones, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of methyl {5-bromo-4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate is not fully understood. However, studies have suggested that it may act through multiple pathways, including the inhibition of DNA synthesis, induction of oxidative stress, and modulation of cell cycle progression.
Biochemical and Physiological Effects
Methyl {5-bromo-4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate has been found to exhibit various biochemical and physiological effects. Studies have shown that it can induce apoptosis and inhibit cell proliferation in cancer cells. It has also been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl {5-bromo-4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate in lab experiments is its potential as a drug candidate for cancer treatment. However, there are also limitations to its use. The compound may have low solubility in water, which can affect its bioavailability and efficacy. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on methyl {5-bromo-4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate. One area of research is the optimization of its synthesis method to improve its yield and purity. Another area of research is the development of novel drug delivery systems to improve its bioavailability and efficacy. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential as a drug candidate for other diseases.

Synthesis Methods

Methyl {5-bromo-4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis starts with the reaction of 2-methoxyphenol with 5-bromo-2-chloroacetyl chloride to form 5-bromo-4-(2-methoxyphenoxy)-2-chloroacetophenone. The intermediate is then reacted with thiosemicarbazide to form 5-bromo-4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetophenone. Finally, the product is esterified with methyl chloroacetate to obtain methyl {5-bromo-4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate.

Scientific Research Applications

Methyl {5-bromo-4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate has been studied for its potential as a drug candidate in various scientific research applications. One of the main areas of research is its anticancer activity. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis and inhibit cell proliferation in these cancer cells.

properties

Product Name

methyl {5-bromo-4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate

Molecular Formula

C14H12BrNO6S

Molecular Weight

402.22 g/mol

IUPAC Name

methyl 2-[5-bromo-4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate

InChI

InChI=1S/C14H12BrNO6S/c1-20-9-3-7(4-11-13(18)16-14(19)23-11)8(15)5-10(9)22-6-12(17)21-2/h3-5H,6H2,1-2H3,(H,16,18,19)/b11-4+

InChI Key

LTIDNNMAEFQZOC-NYYWCZLTSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)Br)OCC(=O)OC

SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)S2)Br)OCC(=O)OC

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)S2)Br)OCC(=O)OC

Origin of Product

United States

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